Cas no 6485-67-2 (D-Phenylglycinamide)
D-Phenylglycinamide Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Amino-2-phenylacetamide
- D-(-)-Phenylglycine Amide
- L-Phenylglycine amide
- D-Phenylglycinamide
- D(-)-Phenylglycinamide
- (2R)-2-amino-2-phenylacetamide
- (D)-(-)-Phenylglycinamide
- H-D-Phg-NH?·HCl
- Acetamide,2-amino-2-phenyl-, D- (8CI)
- Benzeneacetamide, a-amino-, (R)-
- (2R)-2-Amino-2-phenylethanamide
- (R)-2-Aminophenylacetamide
- (R)-Phenylglycinamide
- D-2-Phenylglycinamide
- D-Phenylglycine amide
- 2NDY0KO51E
- D(-)-Phenylglycinamide,
- KSC915M7J
- KIYRSYYOVDHSPG-SSDOTTSWSA-N
- (R)-(-)-2-Phenylglycine amide
- d(-)-phenylglycinamide, AldrichCPR
- Benzeneacetamide, a-amino-, (aR)-
- A834906
- O10163
- DTXSID30215140
- [(1R)-2-amino-2-oxo-1-phenyl-ethyl]ammonium;(R)-2-Amino-2-phenylacetamide
- EN300-118904
- GS-3126
- Q27255108
- SCHEMBL2332933
- CS-W019313
- EC 420-370-0
- AKOS016842344
- BP-12536
- MFCD06799064
- UNII-2NDY0KO51E
- NS00021315
- 6485-67-2
- (alphaR)-alpha-Aminobenzeneacetamide; (R)-alpha-Aminobenzeneacetamide; (alphaR)-alpha-Aminonbenzeneacetamide; (R)-2-Amino-2-phenylethanamide; D-2-Phenylglycinamide
- (2S)-2-Amino-2-phenylethanamide
-
- MDL: MFCD06799064
- Inchi: 1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1
- InChI Key: KIYRSYYOVDHSPG-SSDOTTSWSA-N
- SMILES: O=C([C@@H](C1C=CC=CC=1)N)N
Computed Properties
- Exact Mass: 150.07900
- Monoisotopic Mass: 150.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 69.1
- Surface Charge: 1
- Tautomer Count: 2
Experimental Properties
- Color/Form: Light yellow crystalline powder
- Density: 1.1392 (rough estimate)
- Melting Point: 125-129 ºC
- Boiling Point: 322.8°C at 760 mmHg
- Flash Point: 149℃
- Refractive Index: 1.6180 (estimate)
- PSA: 69.11000
- LogP: 1.57230
- Specific Rotation: -48.5 º (c=0.55, EtOH)
- Solubility: dissolve in water
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
D-Phenylglycinamide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
D-Phenylglycinamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
D-Phenylglycinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DD535-25g |
D-Phenylglycinamide |
6485-67-2 | 98% | 25g |
¥292.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DD535-100g |
D-Phenylglycinamide |
6485-67-2 | 98% | 100g |
¥966.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DD535-5g |
D-Phenylglycinamide |
6485-67-2 | 98% | 5g |
¥85.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D830233-100g |
D(-)-Phenylglycinamide |
6485-67-2 | 98%,ee99% | 100g |
814.00 | 2021-05-17 | |
| Fluorochem | 068259-1g |
2R)-2-Amino-2-phenylacetamide |
6485-67-2 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 068259-5g |
2R)-2-Amino-2-phenylacetamide |
6485-67-2 | 97% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 068259-10g |
2R)-2-Amino-2-phenylacetamide |
6485-67-2 | 97% | 10g |
£17.00 | 2022-03-01 | |
| Fluorochem | 068259-25g |
2R)-2-Amino-2-phenylacetamide |
6485-67-2 | 97% | 25g |
£37.00 | 2022-03-01 | |
| TRC | P327100-5g |
D-Phenylglycinamide |
6485-67-2 | 5g |
$ 88.00 | 2023-09-06 | ||
| TRC | P327100-10g |
D-Phenylglycinamide |
6485-67-2 | 10g |
$98.00 | 2023-05-17 |
D-Phenylglycinamide Suppliers
D-Phenylglycinamide Related Literature
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Hossein Salami,Colton E. Lagerman,Patrick R. Harris,Matthew A. McDonald,Andreas S. Bommarius,Ronald W. Rousseau,Martha A. Grover React. Chem. Eng. 2020 5 2064
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2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural productsRashed S. Al Toma,Clara Brieke,Max J. Cryle,Roderich D. Süssmuth Nat. Prod. Rep. 2015 32 1207
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Roger A. Sheldon,Pedro C. Pereira Chem. Soc. Rev. 2017 46 2678
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Roger A. Sheldon,Sander van Pelt Chem. Soc. Rev. 2013 42 6223
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Fernando F. Huerta,Alexander B. E. Minidis,Jan-E. B?ckvall Chem. Soc. Rev. 2001 30 321
Additional information on D-Phenylglycinamide
D-Phenylglycinamide (CAS No. 6485-67-2): A Comprehensive Overview
D-Phenylglycinamide (CAS No. 6485-67-2) is a biologically active compound that has garnered significant attention in the fields of pharmacology, organic chemistry, and drug discovery. This compound, also known as D-phenylglycine amide, is a derivative of phenylglycine, a non-proteinogenic amino acid. Its structure consists of a phenyl group attached to a glycine backbone, with an amide functional group, making it a versatile molecule with potential applications in various therapeutic areas.
Recent advancements in chemical synthesis and computational modeling have enhanced our understanding of D-Phenylglycinamide's properties and its potential uses. Researchers have explored its role in modulating cellular signaling pathways, particularly in the context of neurodegenerative diseases and cancer. The compound's ability to interact with specific receptors and enzymes has been extensively studied, providing insights into its pharmacokinetics and bioavailability.
One of the most promising areas of research involving D-Phenylglycinamide is its application in neuroprotective therapies. Studies have demonstrated that this compound can mitigate oxidative stress and inflammation, which are key contributors to neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it an attractive candidate for developing drugs targeting central nervous system disorders.
In addition to its neuroprotective effects, D-Phenylglycinamide has shown potential in anticancer therapy. Preclinical studies have revealed that this compound can induce apoptosis in various cancer cell lines while sparing normal cells, suggesting a selective antitumor activity. Its mechanism of action involves modulation of key oncogenic pathways and inhibition of tumor growth factors, making it a valuable tool in the fight against cancer.
The synthesis of D-Phenylglycinamide has also been optimized through advanced chemical techniques, ensuring higher yields and purities. These improvements have facilitated large-scale production, enabling further preclinical and clinical evaluations. Researchers are currently exploring its efficacy in combination therapies, where it could enhance the potency of existing treatments while reducing adverse effects.
From a structural standpoint, D-Phenylglycinamide exhibits unique physicochemical properties that contribute to its biological activity. Its molecular weight is approximately 153 g/mol, with a melting point around 170°C. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethanol, which is advantageous for formulation purposes.
Recent studies have also highlighted the importance of stereochemistry in determining the biological activity of D-Phenylglycinamide. The D-enantiomer has been shown to exhibit superior bioactivity compared to its L-counterpart, underscoring the significance of chirality in drug design. This finding has prompted researchers to focus on enantioselective synthesis methods to produce high-quality pharmaceutical-grade material.
Moreover, D-Phenylglycinamide has been investigated for its role in modulating ion channels and neurotransmitter systems. Its ability to influence GABAergic signaling has opened new avenues for its application in treating epilepsy and other seizure disorders. Clinical trials are currently underway to assess its safety and efficacy in these indications.
In conclusion, D-Phenylglycinamide (CAS No. 6485-67-2) represents a promising compound with diverse therapeutic applications. Its unique chemical structure, coupled with recent advancements in synthesis and pharmacological research, positions it as a valuable asset in the development of novel drugs for neurodegenerative diseases, cancer, and neurological disorders. As research continues to unfold, this compound holds the potential to make significant contributions to modern medicine.
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